Clinoposaponin VIII

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

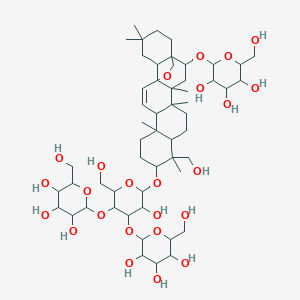

Clinoposaponin VIII is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense, a plant belonging to the Lamiaceae family . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of triterpenoid saponins like Clinoposaponin VIII typically involves the extraction of the compound from plant sources. The aerial parts of Clinopodium chinense are dried and extracted using solvents such as methanol or ethanol . The extract is then subjected to various chromatographic techniques to isolate the desired saponin .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Clinopodium chinense. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Clinoposaponin VIII undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound using glycosyl donors and catalysts.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and glycosylated saponins .

Applications De Recherche Scientifique

Clinoposaponin VIII has a wide range of scientific research applications:

Mécanisme D'action

Clinoposaponin VIII exerts its effects through various molecular targets and pathways. It interacts with cell membrane components, leading to changes in membrane permeability and cell signaling . It also modulates the activity of enzymes and receptors involved in inflammation, apoptosis, and cell proliferation . The exact molecular mechanisms are still under investigation, but it is believed that this compound affects multiple pathways to exert its biological effects .

Comparaison Avec Des Composés Similaires

Clinoposaponin VIII is compared with other triterpenoid saponins such as clinopoursaponins A–D and clinopodisides VII–XII . These compounds share similar structural features but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological properties .

List of Similar Compounds

- Clinopoursaponins A–D

- Clinopodisides VII–XII

- Pleurosaponins A–K

- Sandrosaponin VII

- Clinoposaponin XII

Activité Biologique

Clinoposaponin VIII is a notable oleanane-triterpenoid saponin isolated from various species within the Clinopodium genus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, typical of triterpenoid saponins. Its molecular formula is C₃₃H₅₄O₁₃, and it exhibits a complex arrangement that contributes to its biological functions. The compound's structure allows it to interact with various biological pathways, enhancing its pharmacological potential.

Biological Activities

1. Anti-inflammatory Activity

this compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in activated macrophages. This effect is crucial for managing conditions characterized by chronic inflammation.

2. Antitumor Effects

Studies have shown that this compound exhibits cytotoxic activity against several cancer cell lines. For instance:

- HeLa Cells (Cervical Cancer) : Extracts containing this compound resulted in a notable reduction in cell viability.

- MCF-7 Cells (Breast Cancer) : The compound demonstrated dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 150 | Induction of apoptosis |

| MCF-7 | 200 | Cell cycle arrest |

| HT-29 | 180 | Inhibition of proliferation |

3. Antioxidant Activity

this compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. By inhibiting NF-κB activation, this compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : The compound triggers programmed cell death in tumor cells through intrinsic pathways, leading to effective tumor suppression.

- Antioxidant Enzyme Modulation : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further supporting its role in combating oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Bowel Disease (IBD) : In a rodent model of IBD, administration of this compound significantly reduced inflammation markers and improved histological scores.

- Cancer Treatment Trials : Clinical trials evaluating the efficacy of this compound in combination with standard chemotherapy agents have shown promising results in enhancing treatment outcomes for patients with advanced cancers.

Propriétés

IUPAC Name |

2-[[10-[3-hydroxy-6-(hydroxymethyl)-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O24/c1-48(2)13-14-53-22-70-54(29(53)15-48)12-8-28-49(3)10-9-30(50(4,21-59)27(49)7-11-51(28,5)52(54,6)16-31(53)76-44-38(66)35(63)32(60)23(17-55)71-44)75-47-41(69)43(78-46-40(68)37(65)34(62)25(19-57)73-46)42(26(20-58)74-47)77-45-39(67)36(64)33(61)24(18-56)72-45/h8,12,23-47,55-69H,7,9-11,13-22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJWHUOMQBDPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3OC7C(C(C(C(O7)CO)O)O)O)C)C)(C)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152020-04-7 |

Source

|

| Record name | Clinoposaponin VIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.